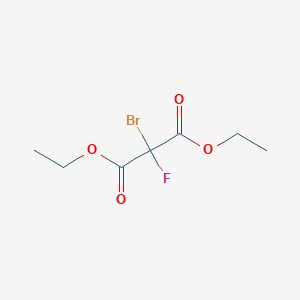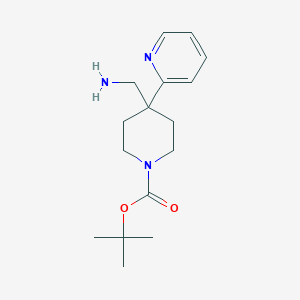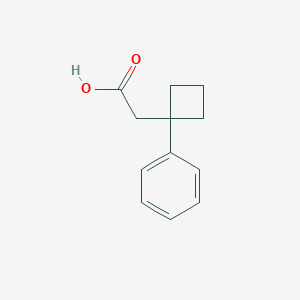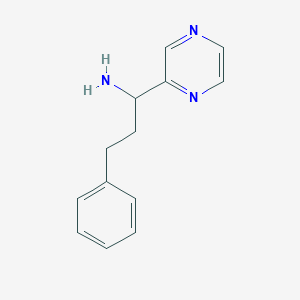
Fmoc-Threoninol(tBu)
Overview
Description
Fmoc-Threoninol(tBu): N-[(9-Fluorenylmethoxy)carbonyl]-O-tert-butyl-L-threoninol , is a versatile compound widely used in peptide synthesis. It is a derivative of threoninol with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl (tBu) protecting group. This compound is particularly valuable in the field of organic chemistry for its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Threoninol(tBu) typically involves the following steps:
Industrial Production Methods
In an industrial setting, the production of Fmoc-Threoninol(tBu) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Fmoc-Threoninol(tBu): undergoes various chemical reactions, including:
Peptide Bond Formation: : It can be used as a building block in peptide synthesis, where it reacts with activated amino acids to form peptide bonds.
Common Reagents and Conditions
Peptide Bond Formation: : Various coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt) .
Major Products Formed
Peptide Bond Formation: : Peptides and proteins.
Scientific Research Applications
Fmoc-Threoninol(tBu): is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Drug Development: : It is used in the design and synthesis of peptide-based drugs, including those targeting various diseases such as cancer and infectious diseases.
Protein Engineering: : Researchers use it to modify and engineer proteins for improved functionality and stability.
Biomaterials: : It is employed in the creation of biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism by which Fmoc-Threoninol(tBu) exerts its effects primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation. The tert-butyl group protects the hydroxyl functionality, ensuring selective reactions at other sites. These protecting groups are selectively removed under specific conditions to reveal the functional groups necessary for further chemical transformations.
Comparison with Similar Compounds
List of Similar Compounds
Fmoc-Lys(Boc)-OH
Fmoc-Ser(tBu)-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Tyr(tBu)-OH
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVPBNDGSCZOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700696 | |
| Record name | (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438239-28-2 | |
| Record name | (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(S)-2-Oxo-3-(tert-butoxycarbonylamino)-4-phenylbutylidene]dimethyloxosulfur(VI)](/img/structure/B1504942.png)





